2,4-Dichloro-3-fluoro-1,5-dinitrobenzene

Lipophilicity Drug-likeness Membrane permeability

2,4-Dichloro-3-fluoro-1,5-dinitrobenzene (CAS 55346-92-4) is a hexa-substituted nitroaromatic compound bearing two chlorine atoms, one fluorine atom, and two nitro groups on a benzene ring. With a molecular formula of C₆HCl₂FN₂O₄ and a molecular weight of 254.98 g/mol, it belongs to the class of activated aryl halides widely employed in nucleophilic aromatic substitution (SNAr) chemistry.

Molecular Formula C6HCl2FN2O4
Molecular Weight 254.98 g/mol
CAS No. 55346-92-4
Cat. No. B1472166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-fluoro-1,5-dinitrobenzene
CAS55346-92-4
Molecular FormulaC6HCl2FN2O4
Molecular Weight254.98 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C6HCl2FN2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H
InChIKeyGZWPJSAGYIDQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-fluoro-1,5-dinitrobenzene (CAS 55346-92-4): A Differentiated Halogenated Dinitrobenzene Building Block for Selective Synthesis


2,4-Dichloro-3-fluoro-1,5-dinitrobenzene (CAS 55346-92-4) is a hexa-substituted nitroaromatic compound bearing two chlorine atoms, one fluorine atom, and two nitro groups on a benzene ring [1]. With a molecular formula of C₆HCl₂FN₂O₄ and a molecular weight of 254.98 g/mol, it belongs to the class of activated aryl halides widely employed in nucleophilic aromatic substitution (SNAr) chemistry . Its computed XLogP3 of 3.7 and topological polar surface area of 91.6 Ų distinguish it from non-fluorinated analogs [1]. The compound is classified as a research building block and is commercially available at ≥95% purity from multiple suppliers [2].

Why 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene Cannot Be Replaced by Generic Dinitrohalobenzene Analogs


In-class halogenated dinitrobenzenes are not interchangeable building blocks because the identity, number, and positional arrangement of halogen substituents fundamentally alter three critical parameters: lipophilicity (logP), electronic activation for SNAr, and the leaving-group hierarchy that governs regioselectivity [1]. Replacing the fluorine atom at position 3 of 2,4-dichloro-3-fluoro-1,5-dinitrobenzene with a chlorine atom (as in 1,2,4-trichloro-3,5-dinitrobenzene) increases molecular weight by ~16.5 Da and raises the boiling point, while eliminating the possibility of fluorine-specific analytical detection (¹⁹F NMR) [2]. Conversely, replacing both chlorine atoms with fluorine (as in 1,5-difluoro-2,4-dinitrobenzene) dramatically alters the leaving-group profile: fluorine is a poorer leaving group than chlorine by approximately two orders of magnitude in SNAr reactions, fundamentally changing reaction rates and selectivity [3]. The specific 2,4-dichloro-3-fluoro-1,5-dinitro arrangement represents a unique intersection of two good leaving groups (Cl at positions 2 and 4) and one poor leaving group with strong electron-withdrawing character (F at position 3), enabling sequential, site-selective derivatization strategies that are impossible with any single-halogen or fully chlorinated analog [1].

Quantitative Differentiation Evidence: 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 of 3.7 vs. 2.5 for the Non-Fluorinated Analog

The target compound exhibits a computed XLogP3 of 3.7, which is approximately 1.2 log units higher than the reported LogP of 2.5–2.6 for the non-fluorinated analog 1,3-dichloro-4,6-dinitrobenzene (CAS 3698-83-7) [1][2]. This difference corresponds to a theoretical ~16-fold increase in octanol-water partition coefficient, reflecting the lipophilicity-enhancing effect of fluorine substitution at position 3. The increased lipophilicity may improve membrane permeability and organic solvent solubility compared to the all-chloro analog. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate logP without substantially increasing molecular weight, as evidenced by the moderate 18 Da increase (254.98 vs. 236.99 g/mol) relative to the non-fluorinated comparator .

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Boiling Point Differentiation from the Trichloro Analog

The target compound (MW 254.98 g/mol) is approximately 16.5 Da lighter than 1,2,4-trichloro-3,5-dinitrobenzene (CAS 2678-21-9, MW 271.44 g/mol) [1][2]. While experimental boiling point and melting point data for the target compound remain unpublished in accessible databases, the trichloro analog has a reported boiling point of 345.6 °C at 760 mmHg [2]. Based on the molecular weight reduction and the well-known boiling point depression associated with fluorine-for-chlorine substitution in aromatic systems, the target compound is predicted to have a lower boiling point, which may facilitate purification by distillation or sublimation relative to the perchlorinated comparator. Additionally, the presence of a single fluorine atom enables ¹⁹F NMR spectroscopic monitoring, a capability absent in all-chloro analogs [3].

Physicochemical properties Volatility Distillation

Differential Leaving-Group Hierarchy Enables Stepwise SNAr Derivatization

In nucleophilic aromatic substitution (SNAr), chlorine is a significantly better leaving group than fluorine. Kinetic studies on the model system 2,4-dinitrofluorobenzene (FDNB) vs. 2,4-dinitrochlorobenzene (ClDNB) demonstrate that — under identical conditions with amine nucleophiles in aprotic solvents — the fluoro substrate reacts via a different kinetic regime (rate-determining first step with dimer nucleophile mechanism) compared to the chloro analog, with rate differences spanning orders of magnitude depending on solvent and nucleophile [1][2]. Extrapolating this class-level behavior to 2,4-dichloro-3-fluoro-1,5-dinitrobenzene, the two chlorine atoms at positions 2 and 4 are expected to undergo preferential displacement by nucleophiles before fluorine at position 3, enabling sequential, site-selective functionalization. This contrasts with 1,5-difluoro-2,4-dinitrobenzene (CAS 327-92-4, DFDNB), where both leaving groups are fluorine and selectivity between the two equivalent positions is not possible without chiral auxiliaries [3].

Regioselective synthesis SNAr Leaving-group selectivity

Electron-Deficiency Enhancement via Fluorine: Positional Isomer Differentiation

The substitution pattern of 2,4-dichloro-3-fluoro-1,5-dinitrobenzene places the fluorine atom ortho to both nitro groups (positions 1 and 5) and between the two chlorine atoms (positions 2 and 4). This arrangement is distinct from the positional isomer 2,4-dichloro-1-fluoro-3,5-dinitrobenzene (CAS 1550-78-3), where the fluorine is para to the nitro group at position 3 and ortho to the nitro group at position 5 . While no direct comparative reactivity data for these two isomers have been published, the ortho-ortho relationship of fluorine to both nitro groups in the target compound is expected to maximize the inductive electron-withdrawing effect on the ring, as fluorine's σₘ value (0.34) is substantially larger than its σₚ value (0.06), making meta-fluorine substitution pattern particularly effective at enhancing ring electron deficiency [1]. Both isomers share the same molecular formula (C₆HCl₂FN₂O₄) and mass (254.98 Da), rendering them indistinguishable by mass spectrometry alone, but their differential chromatographic retention and SNAr reactivity provide a basis for selection [2].

Electronic effects Hammett constants Positional isomerism

Commercial Availability and Purity Benchmarking: ≥95% from Multiple Suppliers

2,4-Dichloro-3-fluoro-1,5-dinitrobenzene is stocked by multiple commercial suppliers including Enamine, Toronto Research Chemicals (TRC), Aaron Chemicals, and 1PlusChem, with standard purity of ≥95% [1]. Pricing data indicates availability from milligram (50 mg at ~$101–$164) to multi-gram scale (10 g at ~$2,269–$3,145) [1]. By contrast, the positional isomer 2,4-dichloro-1-fluoro-3,5-dinitrobenzene (CAS 1550-78-3) has fewer commercial listings, and 1,2,4-trichloro-3,5-dinitrobenzene (CAS 2678-21-9) is primarily listed in the context of its historical use as the fungicide Brassisan, with varying purity grades and regulatory restrictions on certain applications [2]. The broader supplier base and defined purity specification (≥95%) of the target compound reduce procurement risk for research programs requiring reproducible starting material quality.

Procurement Supply chain Purity analysis

Recommended Application Scenarios for 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene Based on Evidence


Stepwise SNAr Synthesis of Unsymmetrically 2,4-Disubstituted-3-fluoro-1,5-dinitrobenzene Derivatives

The differential leaving-group ability of chlorine versus fluorine (see Evidence Item 3) makes this compound uniquely suited for sequential nucleophilic aromatic substitution. In the first step, a nucleophile (amine, alkoxide, thiolate) selectively displaces one chlorine atom at position 2 or 4 under mild conditions. After purification, a second, different nucleophile displaces the remaining chlorine under more forcing conditions, while the fluorine at position 3 remains intact throughout both steps. The fluorine serves as a spectator substituent that maintains electron deficiency to activate the second displacement while also providing a ¹⁹F NMR handle for reaction monitoring. This two-step, one-fluorine-retained strategy is not accessible with 1,5-difluoro-2,4-dinitrobenzene (where both leaving groups are equivalent fluorines) or with 1,2,4-trichloro-3,5-dinitrobenzene (where all three halogens are chlorine and selectivity among them is poor).

Synthesis of Fluorine-Containing Pharmaceutical Intermediates Requiring Defined logP

The XLogP3 of 3.7 for the target compound (vs. ~2.5 for the non-fluorinated analog, see Evidence Item 1) positions it as an intermediate of choice for drug discovery programs targeting lead compounds with logP in the 3–4 range (a desirable window for oral bioavailability per Lipinski's Rule of Five). The fluorine atom provides a metabolically stable substituent that resists oxidative metabolism at that position while the chlorine atoms serve as synthetic handles for further elaboration. The computed PSA of 91.6 Ų and zero hydrogen bond donors further align with drug-like property space. This combination of physicochemical attributes is absent in the trichloro analog (higher MW, higher logP predicted) and the difluoro analog (lower MW, lower logP predicted).

Agrochemical Intermediate with Potential Fungicidal Scaffold Derivatization

Halogenated dinitrobenzenes have a documented history of fungicidal activity: 1,5-dichloro-2,4-dinitrobenzene is a known soil fungicide, and 2,4-dinitrofluorobenzene derivatives protect cotton fabric from fungal attack (Nature, 1963, see Section 2). The target compound's unique 2,4-dichloro-3-fluoro-1,5-dinitro substitution pattern provides an unexplored scaffold for structure-activity relationship (SAR) studies in agrochemical fungicide discovery. The two chlorine atoms can be sequentially replaced with diverse amines or alkoxides to generate compound libraries, while the fluorine atom at position 3 provides metabolic stability and electronic modulation distinct from the fully chlorinated Brassisan scaffold (1,2,4-trichloro-3,5-dinitrobenzene).

Analytical Method Development Leveraging ¹⁹F NMR and Distinct Chromatographic Behavior

The presence of a single fluorine atom enables ¹⁹F NMR-based reaction monitoring and quantification with minimal background interference (fluorine is absent from most organic solvents and common buffers). The target compound's distinct chromatographic retention (driven by its unique combination of XLogP3 = 3.7 and PSA = 91.6 Ų) allows separation from its positional isomer (CAS 1550-78-3) and other halogenated dinitrobenzene byproducts by reverse-phase HPLC — a critical advantage for purity verification in procurement and for tracking reaction progress in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-3-fluoro-1,5-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.